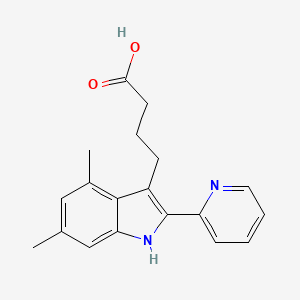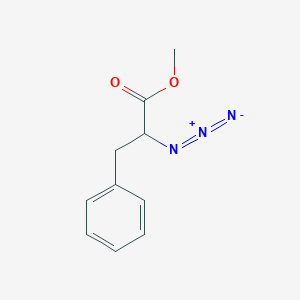![molecular formula C21H21BrN4OS B2411551 N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115407-60-7](/img/structure/B2411551.png)
N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTAA is a thioacetamide derivative that has shown promise in a variety of research fields, including cancer research, drug development, and molecular biology.
Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial Activity : A related compound, involving the quinazoline and piperidine structure, demonstrated antibacterial properties against strains such as S. aureus, E. coli, P. vulgaris, K. pneumoniae (Singh et al., 2010).
- Enzyme Inhibition : Compounds with a similar structure have shown inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating potential therapeutic applications (Khalid et al., 2014).
- Antimicrobial Activity : Derivatives with piperidine and quinazolinone moieties have been reported to have antimicrobial effects, further underscoring their potential in medicinal chemistry (Nimavat et al., 2004).
Pharmacological Applications
- Analgesic and Anti-inflammatory Activities : Some derivatives have shown significant analgesic and anti-inflammatory activities, comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).
Chemical Synthesis and Modification
- Chemical Synthesis and Structure Analysis : Studies have focused on the synthesis of various derivatives and their structural analysis, contributing to a better understanding of their chemical properties and potential applications (Rajveer et al., 2010).
Additional Applications
- Radiosynthesis for Imaging : Derivatives have been developed for potential use in positron emission tomography (PET) imaging, aiding in the study of EGFR, HER2, and HER3 signaling (Wang et al., 2014).
properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c22-15-7-6-8-16(13-15)23-19(27)14-28-20-17-9-2-3-10-18(17)24-21(25-20)26-11-4-1-5-12-26/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUQKQNYSOEEDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)

![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)



![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)


